METHYL 2-{[(4-FLUOROPHENYL)METHYL]AMINO}ACETATE
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Overview
Description
METHYL 2-{[(4-FLUOROPHENYL)METHYL]AMINO}ACETATE is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorine atom on the benzyl ring, an amino group attached to the benzyl carbon, and a methyl ester group attached to the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(4-FLUOROPHENYL)METHYL]AMINO}ACETATE typically involves the reaction of 4-fluorobenzylamine with methyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[(4-FLUOROPHENYL)METHYL]AMINO}ACETATE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 4-fluoro-nitrobenzylamino-acetic acid methyl ester.
Reduction: Formation of 4-fluoro-benzylamino-ethanol.
Substitution: Formation of various substituted benzylamino-acetic acid methyl esters depending on the nucleophile used.
Scientific Research Applications
METHYL 2-{[(4-FLUOROPHENYL)METHYL]AMINO}ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of METHYL 2-{[(4-FLUOROPHENYL)METHYL]AMINO}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the benzyl ring can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or electrostatic interactions. The amino and ester groups can participate in various biochemical reactions, leading to the formation of active metabolites that exert the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: Similar structure but lacks the acetic acid methyl ester group.
Benzylamino-acetic acid methyl ester: Similar structure but lacks the fluorine atom on the benzyl ring.
4-Fluoro-benzyl alcohol: Similar structure but lacks the amino and acetic acid methyl ester groups.
Uniqueness
METHYL 2-{[(4-FLUOROPHENYL)METHYL]AMINO}ACETATE is unique due to the presence of both the fluorine atom and the amino-acetic acid methyl ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H12FNO2 |
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Molecular Weight |
197.21 g/mol |
IUPAC Name |
methyl 2-[(4-fluorophenyl)methylamino]acetate |
InChI |
InChI=1S/C10H12FNO2/c1-14-10(13)7-12-6-8-2-4-9(11)5-3-8/h2-5,12H,6-7H2,1H3 |
InChI Key |
JOPDFUHQLNRFQM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNCC1=CC=C(C=C1)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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